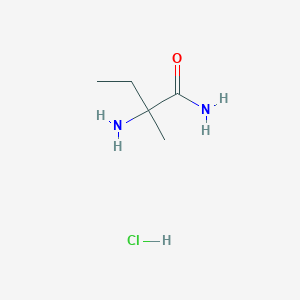

2-Amino-2-methylbutanamide hydrochloride

Vue d'ensemble

Description

2-Amino-2-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-2-methylbutanamide hydrochloride are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known that the compound can inhibit the activity of these enzymes, thereby affecting their function .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to extracellular matrix degradation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its targets, it is likely that the compound affects the structure and function of the extracellular matrix .

Activité Biologique

2-Amino-2-methylbutanamide hydrochloride, a derivative of butanamide, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H13ClN2O, indicating it contains an amino group and a butanamide structure, which are critical for its biological interactions. The presence of these functional groups allows the compound to participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways that govern cellular responses.

- Anticonvulsant Activity : Studies suggest that derivatives of this compound exhibit anticonvulsant properties, making them candidates for treating seizure disorders .

Structure-Activity Relationships (SAR)

Research has shown that the modifications in the chemical structure of this compound can significantly affect its biological activity. For instance:

- Substituent Variations : Altering the substituents on the amino or butanamide groups can enhance or reduce anticonvulsant efficacy. Compounds with specific hydrocarbon moieties at the C(2) position have demonstrated higher activity levels in animal models .

- Stereochemistry : The stereochemistry of the compound plays a crucial role in its pharmacological profile. For example, certain stereoisomers have shown markedly different activities, highlighting the importance of structural configuration in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticonvulsant Studies : A study focused on structurally related compounds demonstrated that modifications at the terminal amide site significantly influenced anticonvulsant activity. The findings indicated that specific configurations provided superior efficacy in seizure models .

- Antimicrobial Activity : Research has also indicated potential antimicrobial properties for derivatives of this compound. Investigations into its interaction with bacterial enzymes revealed promising results, suggesting applicability in developing new antimicrobial agents.

- Pharmacological Evaluations : A comprehensive pharmacological evaluation highlighted the compound's potential as a therapeutic agent in various disease models, including those related to neurological disorders and infections .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemistry

2-Amino-2-methylbutanamide hydrochloride serves as a building block in organic synthesis. Its reactivity is attributed to the presence of both amine and amide functional groups, facilitating various chemical reactions:

- Reactions:

- Oxidation: Can yield nitroso or nitro derivatives.

- Reduction: Forms primary amines or other reduced derivatives.

- Substitution: The amino group can be substituted with other functional groups.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Nitroso/nitro derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Functional group derivatives | Nucleophiles (e.g., sodium azide) |

Biology

In biological research, this compound is being studied for its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets.

- Case Study:

- In vitro studies have demonstrated that derivatives of similar amides can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent . It has been investigated for its role in synthesizing selective inhibitors for various biological pathways:

- Example Application:

- Development of TAK1 inhibitors, which have shown potent activity against specific cancer pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Textile Science: Used in synthesizing disperse dyes for polyester fabrics, resulting in vibrant colors.

Propriétés

IUPAC Name |

2-amino-2-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-5(2,7)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJHPGWBCWUHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.